Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonamide-derived glycinate ester characterized by two key substituents: a 3-chloro-2-methylphenyl group and a 4-methylphenylsulfonyl moiety. The presence of the sulfonyl group enhances stability and influences binding interactions, while the chloro and methyl substituents modulate lipophilicity and steric effects .
Structural characterization of such compounds typically employs crystallographic techniques, with tools like SHELX (e.g., SHELXL for refinement) widely used for small-molecule analysis .
Properties
IUPAC Name |
methyl 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-7-9-14(10-8-12)24(21,22)19(11-17(20)23-3)16-6-4-5-15(18)13(16)2/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLOPJDUOUKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-2-methylphenylamine reacts with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.
Glycine Derivative Addition: The intermediate sulfonamide is then reacted with methyl glycinate hydrochloride in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chloro vs. Methoxy Groups : Chlorine’s electron-withdrawing nature increases electrophilicity and lipophilicity, whereas methoxy groups enhance solubility through hydrogen bonding but may limit blood-brain barrier penetration .
- Positional Isomerism : Substituent positions (e.g., 2-methyl vs. 4-methoxy on phenyl rings) significantly impact molecular conformation and interaction with biological targets .
Biological Activity
Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, suggests various biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 367.84 g/mol
- CAS Number : 425413-10-1
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Research has shown that compounds with sulfonyl groups often exhibit antimicrobial properties. The presence of the chloro and methyl substituents may enhance this activity through increased binding affinity to bacterial targets.
- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in treating inflammatory diseases.
- Enzyme Inhibition : The structural features of this compound suggest potential inhibition of specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The positioning of the chloro and methyl groups on the phenyl ring significantly influences its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | Chlorophenyl and phenylsulfonyl groups | Different halogen positioning influences reactivity |
| N-(2-methylphenyl)-N-(phenylsulfonyl)glycine | Methyl group on a different position | Alters steric hindrance and electronic properties |
| N-(3-chloro-2-methylphenyl)-N-(tosyl)glycine | Tosyl group instead of methylsulfonyl | Affects solubility and potential interactions |
Synthesis
The synthesis of this compound typically involves:
- Formation of Glycine Derivative : Starting from glycine, the sulfonamide group is introduced.
- Chlorination : The 3-chloro substitution on the phenyl ring is achieved through electrophilic aromatic substitution.
- Methylation : The final step involves methylation to form the complete compound.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives exhibited potent activity against Staphylococcus aureus, suggesting that this compound may share this property due to its structural similarities .
- Inflammation Inhibition Research : In vitro studies have shown that compounds with sulfonamide groups can inhibit the production of TNF-alpha in macrophages, indicating potential anti-inflammatory effects .
- Enzyme Interaction Studies : Research has indicated that sulfonamide derivatives can act as inhibitors for carbonic anhydrase, which is relevant for conditions like glaucoma and edema .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
